

A Comparative Docking Analysis of Benzenesulfonamide Analogs as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

Cat. No.: B1274399

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While specific comparative docking studies on **5-Amino-2-methoxybenzenesulfonamide** analogs are not readily available in the reviewed literature, this guide provides a comprehensive comparison of structurally related benzenesulfonamide and aromatic sulfonamide derivatives against various protein targets. The data presented herein, sourced from multiple research endeavors, offers valuable insights for researchers, scientists, and drug development professionals working on sulfonamide-based therapeutics.

This publication summarizes quantitative data from several in-silico docking studies, presenting a comparative view of the binding affinities of different sulfonamide analogs. Detailed experimental protocols are also provided to ensure the reproducibility of the cited findings.

Comparative Docking Performance of Sulfonamide Derivatives

The following tables summarize the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.

Table 1: Docking Scores of Sulfonamide Derivatives against Penicillin-Binding Protein 2X (PBP-2X)[1]

| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
|------------|----------------|--------------------------|--------------------|----------------------------|
| 4M3NPBS | PBP-2X | -7.47 | Cefuroxime | Not Specified |
| 4M2HPBS | PBP-2X | -7.17 | Cefuroxime | Not Specified |
| 4MNBS | PBP-2X | -6.63 | Cefuroxime | Not Specified |

Table 2: Binding Affinity of Sulfonamide Derivatives against Dihydropteroate Synthase (DHPS) [2]

| Derivative | Target Protein | Binding Free Energy (kcal/mol) |
|---|----------------|--------------------------------|
| 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) | DHPS | -8.1 |
| 1B (N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide) | DHPS | Not Specified |
| 1A (4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide) | DHPS | Not Specified |

Table 3: Docking Scores of Benzenesulfonamide Analogs against Tyrosine Kinase TrkA[3]

| Compound | Target Protein | Docking Score (kcal/mol) |
|----------|----------------|--------------------------|
| AL106 | TrkA | -8.5 |
| AL107 | TrkA | -8.2 |
| AL34 | TrkA | -7.9 |
| AL110 | TrkA | -7.8 |

Experimental Protocols

The methodologies described below are a synthesis of the common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.[1][2][4]

Protein Preparation

The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[4] Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. To relieve any steric clashes, the protein structure is energy minimized.[4]

Ligand Preparation

The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software and subsequently converted to 3D structures.[4] The ligands are then energy minimized using a suitable force field (e.g., MMFF94).[4] Partial charges are assigned to the ligand atoms.[4]

Molecular Docking Simulation

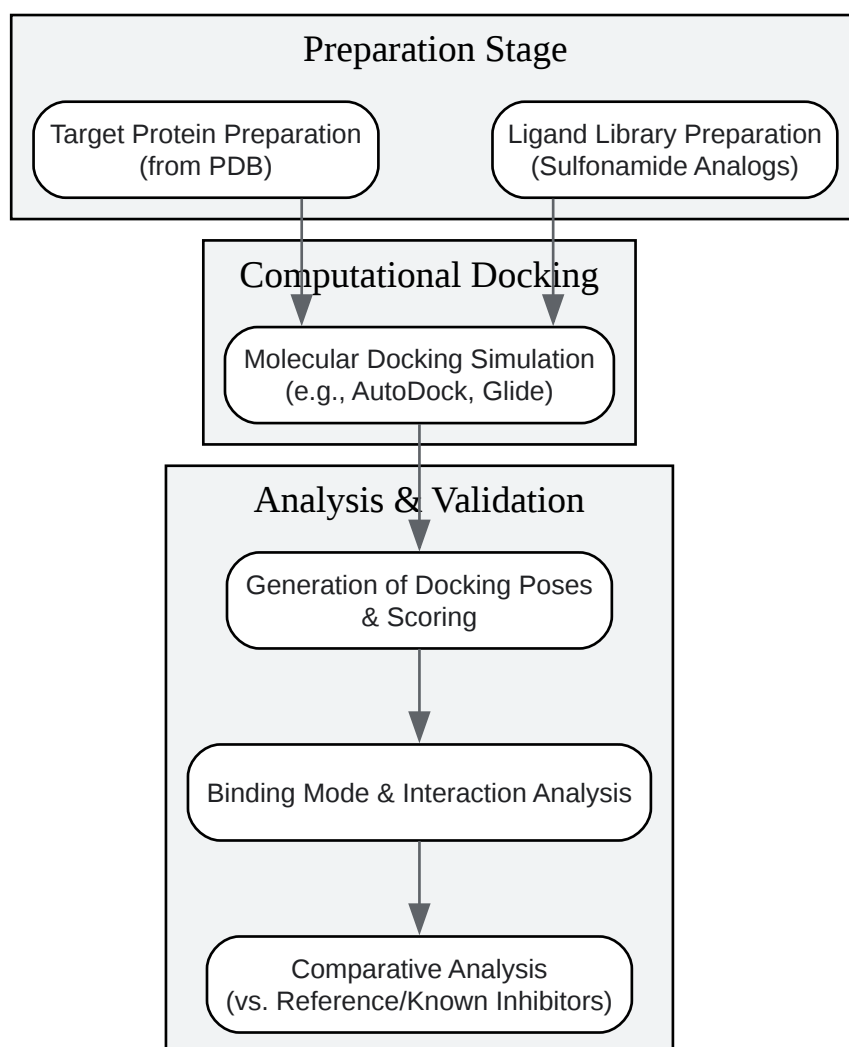
A docking grid is defined around the active site of the target protein.[4] The location of the active site can be identified from a co-crystallized ligand in the PDB structure or through information available in the literature.[4] The prepared ligands are then docked into the defined active site using docking software such as AutoDock, Schrödinger's Glide, or MOE.[1][4] The docking algorithm explores various possible conformations and orientations of the ligand within the active site.[4]

Analysis of Docking Results

The resulting docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[4] The pose with the most favorable score is typically selected as the most likely binding mode.[4] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[4] These results are often compared to the binding mode and score of a known inhibitor or the natural substrate.[4]

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.



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